6-(3-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Description
6-(3-Chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound featuring an indazol-4-one core substituted at the 1-position with a 4,6-dimethylpyrimidin-2-yl group and at the 6-position with a 3-chlorophenyl moiety. The indazol-4-one scaffold is known for its conformational flexibility due to the tautomerism of the keto-enol system, which can influence its reactivity and biological interactions . This compound is structurally analogous to derivatives studied in computational and synthetic chemistry, such as those with thiophene, furan, or alternative aryl substituents .
Properties
IUPAC Name |
6-(3-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O/c1-11-6-12(2)23-19(22-11)24-17-8-14(9-18(25)16(17)10-21-24)13-4-3-5-15(20)7-13/h3-7,10,14H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYNXKACNPELSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C3=C(C=N2)C(=O)CC(C3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs and their properties, based on evidence from computational, synthetic, and crystallographic studies:
Key Findings:
Substituent Effects on Tautomerism: Computational studies on indazol-4-ones (e.g., 6,6-dimethyl derivatives) reveal that electron-withdrawing groups like Cl stabilize keto tautomers, whereas electron-donating groups (e.g., methyl) favor enol forms .
Structural Flexibility : Compounds with bulkier substituents (e.g., 3-phenyl in ) exhibit reduced conformational flexibility, which may affect binding to biological targets. The target compound’s 4,6-dimethylpyrimidin-2-yl group balances steric bulk and electronic effects.
Synthetic Accessibility : Derivatives with thiophene or furan substituents (e.g., ) are synthesized via cyclocondensation or Suzuki coupling, suggesting analogous routes for the target compound. However, the chloroaryl group may require halogen-specific coupling conditions.
Spectroscopic Differentiation : IR and NMR data for 4-chlorophenyl analogs (e.g., ) show distinct carbonyl (C=O) stretches (~1646 cm⁻¹) and aromatic proton signals, which would differ in the 3-chlorophenyl isomer due to substituent positioning.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
